4-(3-Hydroxyphenyl)-2-butanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-2-butanone can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, followed by catalytic hydrogenation. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Palladium on carbon (Pd/C)
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound from simple carbon sources. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxime using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield 4-(3-Hydroxyphenyl)-2-butanol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products
Oxidation: this compound oxime.
Reduction: 4-(3-Hydroxyphenyl)-2-butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Hydroxyphenyl)-2-butanone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on lipid metabolism and adipogenesis.
Medicine: Investigated for its anti-obesity and anti-inflammatory properties.
Industry: Employed as a flavoring agent in the food industry and as a fragrance in cosmetics.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-2-butanone involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The compound is believed to increase the expression of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown.
Anti-Inflammatory Pathways: It may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxyphenylpropionic acid
Uniqueness
4-(3-Hydroxyphenyl)-2-butanone is unique due to its distinct aromatic properties and its potential applications in various industries. Unlike its similar compounds, it is widely used as a flavoring agent and has been extensively studied for its potential health benefits.
Properties
IUPAC Name |
4-(3-hydroxyphenyl)butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7,12H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXFXAGXNTXUPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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